methyl 5-isothiocyanato-2-methoxybenzoate
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Overview
Description
Methyl 5-isothiocyanato-2-methoxybenzoate: is an organic compound with the molecular formula C10H9NO3S. It is characterized by the presence of an isothiocyanate group attached to a methoxybenzoate structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-isothiocyanato-2-methoxybenzoate can be synthesized through the reaction of methyl 5-amino-2-methoxybenzoate with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve methyl 5-amino-2-methoxybenzoate in dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-isothiocyanato-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as primary or secondary amines, typically carried out in an organic solvent like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic substitution: Thiourea derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Methyl 5-isothiocyanato-2-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of thiourea derivatives and other functionalized compounds.
Biology: As a probe for studying protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Medicine: Potential use in drug discovery and development as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-isothiocyanato-2-methoxybenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic residues such as amines, thiols, and hydroxyl groups in biological molecules. The formation of these covalent bonds can alter the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-iodo-2-methoxybenzoate: Similar structure but contains an iodine atom instead of an isothiocyanate group.
Methyl 5-amino-2-methoxybenzoate: Precursor in the synthesis of methyl 5-isothiocyanato-2-methoxybenzoate.
Methyl 5-nitro-2-methoxybenzoate: Contains a nitro group instead of an isothiocyanate group.
Uniqueness: this compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various scientific research applications.
Properties
CAS No. |
70751-84-7 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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